![molecular formula C11H9F3N4O2S B1271758 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide CAS No. 14288-91-6](/img/structure/B1271758.png)

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

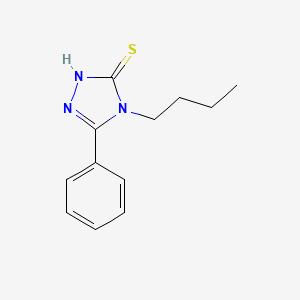

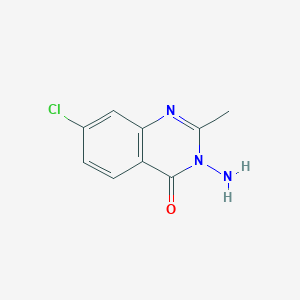

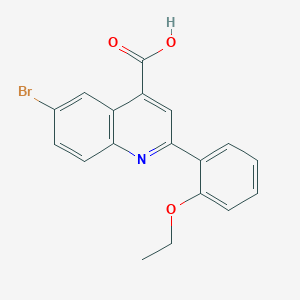

“4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide” is a compound used for proteomics research applications . It belongs to the class of organic compounds known as trifluoromethylbenzenes .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was synthesized with condensation of 4-bromobenzaldehyde and sulfadiazine .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as FTIR, 1 HNMR, and UV-Visible spectroscopy .Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, the reactivity of 6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one was found to decrease when aryl groups were replaced with a methyl one .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as IR spectroscopy and NMR .Scientific Research Applications

Proteomics Research

The compound “4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein interactions, structures, and dynamics.

2. Synthesis of Active Pharmaceutical Ingredients (APIs) This compound is involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib . Naporafenib is a RAF inhibitor used in the treatment of RAF-driven cancers . The ability to inhibit RAF, a key protein in cell division and proliferation, makes this compound potentially valuable in cancer treatment.

Ligand for Chemical Reactions

“4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide” can also be used for synthesising pyridine-based ligands to stabilise hypervalent iodine . Hypervalent iodine is applied in a wide range of synthetic transformations .

Synthesis of Checkpoint Kinase Inhibitor

This compound can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which this compound belongs, typically target the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and replication .

Mode of Action

Sulfonamides, including 4-amino-N-(4-(trifluoromethyl)pyrimidin-2-yl)benzenesulfonamide, inhibit the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid . They act as competitive inhibitors of the substrate para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid . By inhibiting this pathway, they prevent the growth and multiplication of bacteria.

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the synthesis of dihydrofolic acid, a critical component in the folate pathway. This pathway is essential for the production of certain amino acids and for DNA synthesis and repair. By disrupting this pathway, sulfonamides prevent bacterial growth and replication .

Pharmacokinetics

It is known that pyrimidine-based drugs generally have good biological potency and pharmacokinetics

Result of Action

The inhibition of dihydropteroate synthase by 4-amino-N-(4-(trifluoromethyl)pyrimidin-2-yl)benzenesulfonamide leads to a decrease in the production of dihydrofolic acid, thereby disrupting DNA synthesis and repair, and ultimately inhibiting bacterial growth and replication .

Future Directions

properties

IUPAC Name |

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2S/c12-11(13,14)9-5-6-16-10(17-9)18-21(19,20)8-3-1-7(15)2-4-8/h1-6H,15H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBITKQKSSHPPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368181 |

Source

|

| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |

CAS RN |

14288-91-6 |

Source

|

| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)

![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)

![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)

![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)